Strain-Specific Mutagenicity vs. 4-Amino Isomer
In the comprehensive genotoxicity evaluation by Grummt et al. (2006), 2-amino-4,6-dinitrobenzyl alcohol (2-A-4,6-DNBAlc) was tested alongside its 4-amino positional isomer (4-A-2,6-DNBAlc) and the oxidized analog 2-amino-4,6-dinitrobenzoic acid (2-A-4,6-DNBA) in Salmonella typhimurium strains TA98 and TA100 [1]. All benzyl alcohol compounds—including both positional isomers—were positive in the bacterial mutagenicity tests, producing approximately 50–400 revertants/μmol in the two indicator strains, representing a mutagenic potency 1–3 orders of magnitude lower than the strongest compound tested (2,4,6-TNBA at 8023 revertants/μmol in TA98 without S9) [1]. Critically, 2-A-4,6-DNBA (the benzoic acid analog with the identical 2-amino-4,6-dinitro substitution pattern) was characterized as a direct-acting mutagen in TA98 but negative in TA100, demonstrating that the 2-amino-4,6-dinitro substitution pattern confers TA98-selective, direct-acting mutagenicity without requiring exogenous metabolic activation [1]. The mutagenic responses of the benzyl alcohols were lower in the nitroreductase-deficient strain TA98NR than in the parental strain TA98, confirming dependence on bacterial nitroreductase for full activation [1]. The benzyl alcohols were negative in the chromosomal aberration test with V79 Chinese hamster fibroblasts, indicating that their genotoxic activity is primarily detected in bacterial systems [1].
| Evidence Dimension | Mutagenic potency in Salmonella typhimurium TA98 (without S9 metabolic activation) |
|---|---|
| Target Compound Data | 2-A-4,6-DNBAlc (benzyl alcohol class): approximately 50–400 revertants/μmol; positive in TA98; nitroreductase-dependent activation demonstrated by reduced response in TA98NR [1] |
| Comparator Or Baseline | 2,4,6-Trinitrobenzoic acid (2,4,6-TNBA): 8023 revertants/μmol in TA98 without S9 (strongest response). 2-Amino-4,6-dinitrobenzoic acid (2-A-4,6-DNBA): direct-acting mutagen in TA98, negative in TA100. 4-Amino-2,6-dinitrobenzyl alcohol (4-A-2,6-DNBAlc): also within the 50–400 revertants/μmol range [1] |
| Quantified Difference | Target benzyl alcohol class is approximately 20–160-fold less mutagenic than 2,4,6-TNBA (8023 vs. 50–400 revertants/μmol). The 2-amino-4,6-dinitro substitution pattern (shared by 2-A-4,6-DNBA) is TA98-positive/TA100-negative, implying strain-specific mutagenicity distinct from other substitution patterns [1] |
| Conditions | Salmonella/microsome assay (Ames test) in strains TA98 and TA100, with and without rat liver S9 metabolic activation, and in nitroreductase-deficient strain TA98NR without S9. Chromosomal aberration assay in V79 Chinese hamster fibroblasts. Grummt et al., Environ Mol Mutagen 47(2):95-106, 2006 [1] |
Why This Matters
For laboratories developing environmental monitoring panels or structure-activity relationship models, the TA98-selective, direct-acting mutagenicity of the 2-amino-4,6-dinitro substitution pattern provides a distinct fingerprint that cannot be replicated by the 4-amino isomer or non-aminated benzyl alcohols, making authentic 2-A-4,6-DNBAlc essential as an analytical reference standard.
- [1] Grummt T, Wunderlich HG, Chakraborty A, Kundi M, Majer B, Ferk F, Nersesyan AK, Parzefall W, Knasmüller S. Genotoxicity of nitrosulfonic acids, nitrobenzoic acids, and nitrobenzylalcohols, pollutants commonly found in ground water near ammunition facilities. Environ Mol Mutagen. 2006 Mar;47(2):95-106. doi: 10.1002/em.20172. PMID: 16180207. View Source
